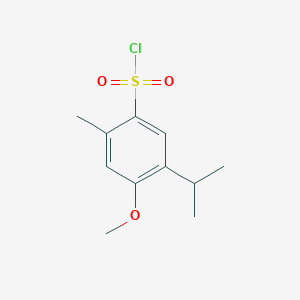

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is a chemical compound with the CAS Number: 889939-83-7 . Its molecular weight is 262.76 . The IUPAC name for this compound is 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures .Scientific Research Applications

Structural and Molecular Analysis

- Synthesis and Structural Characterization : New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized using X-ray crystal diffraction. These compounds have been structurally analyzed to understand their molecular and electronic structures, which is critical for understanding their potential applications in scientific research (Rublova et al., 2017).

Chemical Kinetics and Mechanisms

- Solvolysis and Reaction Kinetics : Studies on the solvolysis of various benzenesulfonyl chlorides, including 4-X-benzenesulfonyl chlorides (where X = MeO, Me, Br, NO2), have provided insights into their reaction kinetics and thermodynamic parameters. This research contributes to a deeper understanding of the reaction mechanisms of these compounds (Robertson & Rossal, 1971).

Organic Synthesis and Transformations

- Rearrangement Reactions : The treatment of certain compounds with benzenesulfonyl chloride in an alkaline medium has been shown to result in high yields of carboxylic and pyrrole-4-carboxylic acids due to Beckmann rearrangement. These findings are significant for the synthesis of new organic compounds and understanding their structural transformations (Stankyavichus et al., 2013).

Photochemical Studies

- Photoreactive Properties : Research into the photochemical decomposition of related compounds, such as sulfamethoxazole, can provide insights into the photoreactivity of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. Understanding these photochemical pathways is essential for applications in photochemistry and materials science (Zhou & Moore, 1994).

Applications in Nonlinear Optics

- Nonlinear Optical Materials : The synthesis of ionic compounds involving benzenesulfonates, and their crystal structure analysis, suggest potential applications in the field of nonlinear optics. These studies can guide the development of materials with specific optical properties (Anwar et al., 2000).

Mechanism of Action

Mode of Action

The mode of action of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes the compound highly reactive. When it encounters a nucleophile, such as an amine or alcohol, it can undergo a substitution reaction, leading to the formation of a new bond.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride. For instance, the compound’s reactivity suggests that it could be sensitive to pH, as the presence of protons can catalyze its reactions with nucleophiles. Additionally, the compound’s stability could be affected by temperature and the presence of other reactive species .

properties

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDRZYFYDMMUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602547 |

Source

|

| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889939-83-7 |

Source

|

| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)